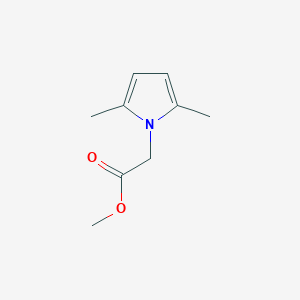![molecular formula C9H13N3O B6602554 3-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]-N-methylpropanamide CAS No. 2089056-30-2](/img/structure/B6602554.png)
3-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]-N-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]-N-methylpropanamide is a compound that belongs to the class of diazirines, which are known for their photo-reactive properties. This compound is particularly interesting due to its ability to form covalent bonds with biological targets upon exposure to UV light, making it a valuable tool in chemical biology and biochemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]-N-methylpropanamide typically involves the following steps:
Formation of the Diazirine Ring: This is achieved by reacting an appropriate precursor with a diazirine-forming reagent under controlled conditions.
Attachment of the But-3-yn-1-yl Group:
N-Methylation: The final step involves the methylation of the amide nitrogen to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility.
化学反応の分析
Types of Reactions
3-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]-N-methylpropanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the diazirine ring or the but-3-yn-1-yl group.
Substitution: The compound can undergo substitution reactions, particularly at the diazirine ring or the but-3-yn-1-yl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized diazirine derivatives, while reduction could result in reduced diazirine or but-3-yn-1-yl derivatives.
科学的研究の応用
3-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]-N-methylpropanamide has a wide range of applications in scientific research:
Chemistry: Used as a photo-crosslinking agent to study molecular interactions.
Biology: Employed in the study of protein-protein and protein-ligand interactions.
Industry: Used in the development of new materials and chemical probes.
作用機序
The mechanism of action of 3-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]-N-methylpropanamide involves the formation of a reactive carbene intermediate upon exposure to UV light. This intermediate can then form covalent bonds with nearby molecules, allowing for the study of molecular interactions. The molecular targets and pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- 3-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)propanoic acid
- 2-(3-But-3-ynyl-3H-diazirin-3-yl)-ethanol
- 3-(4-Bromophenyl)-3-(trifluoromethyl)-3H-diazirine
Uniqueness
3-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]-N-methylpropanamide is unique due to its specific structure, which combines a diazirine ring with a but-3-yn-1-yl group and an N-methylpropanamide moiety. This combination of functional groups provides unique reactivity and versatility in various applications, particularly in photo-crosslinking and molecular interaction studies.
特性
IUPAC Name |
3-(3-but-3-ynyldiazirin-3-yl)-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-3-4-6-9(11-12-9)7-5-8(13)10-2/h1H,4-7H2,2H3,(H,10,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXQJCYNFLNSQDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCC1(N=N1)CCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]propanoic acid](/img/structure/B6602473.png)
![[3-chloro-5-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B6602484.png)


amine hydrochloride](/img/structure/B6602499.png)


![2-Chloro-N-[2-(2,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B6602539.png)
![6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride](/img/structure/B6602544.png)


![Tert-butyl 3-hydroxy-3-(trifluoromethyl)-3a,4,6,7-tetrahydro-[1,2]oxazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B6602561.png)
![3-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]propanoic acid](/img/structure/B6602565.png)
![2-[6-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-yl]-5-(piperidine-1-carbonyl)-2,3-dihydro-1H-isoindol-1-one](/img/structure/B6602573.png)
